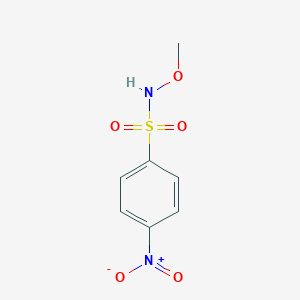

N-methoxy-4-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

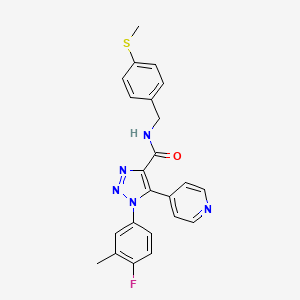

N-methoxy-4-nitrobenzenesulfonamide is a chemical compound with the CAS Number: 211675-81-9 . It has a molecular weight of 232.22 and its IUPAC name is N-methoxy-4-nitrobenzenesulfonamide .

Molecular Structure Analysis

The InChI code for N-methoxy-4-nitrobenzenesulfonamide is1S/C7H8N2O5S/c1-14-8-15(12,13)7-4-2-6(3-5-7)9(10)11/h2-5,8H,1H3 . The InChI key is ZXCCYNKVJANBQU-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

N-methoxy-4-nitrobenzenesulfonamide has a molecular weight of 232.22 .Scientific Research Applications

1. Synthesis and Chemical Transformations

- N-methoxy-4-nitrobenzenesulfonamide derivatives are used in the synthesis of secondary amines. Kurosawa, Kan, and Fukuyama (2003) demonstrated a method for preparing secondary amines from primary amines using 2-Nitrobenzenesulfonyl chloride (Kurosawa, Kan, & Fukuyama, 2003).

- Fukuyama, Jow, and Cheung (1995) noted that 2- and 4-Nitrobenzenesulfonamides, easily made from primary amines, can be alkylated to yield N-alkylated sulfonamides (Fukuyama, Jow, & Cheung, 1995).

2. Analytical and Synthetic Applications

- A study by Kouakou et al. (2015) discussed the synthesis of 4-alkylsulfanyl-indazole derivatives, using nitro derivatives of indazole treated with stannous chloride and 4-methoxybenzenesulfonyl chloride (Kouakou et al., 2015).

- Zanoni and Stradiotto (1991) explored the cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines, revealing insights into the electrochemical behavior of these compounds (Zanoni & Stradiotto, 1991).

3. Exploration in Biochemical Applications

- Abbasi et al. (2020) synthesized new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides and evaluated their biofilm inhibitory action against Escherichia coli and Bacillus subtilis (Abbasi et al., 2020).

- Sapegin et al. (2018) synthesized 4-Chloro-3-nitrobenzenesulfonamide derivatives that showed strong inhibition of carbonic anhydrases, suggesting potential therapeutic applications (Sapegin et al., 2018).

4. Materials Science and Corrosion Studies

- Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of various piperidine derivatives, including nitrobenzenesulfonamide derivatives, on the corrosion of iron (Kaya et al., 2016).

Mechanism of Action

While the specific mechanism of action for N-methoxy-4-nitrobenzenesulfonamide is not available, sulfonamides, a group of compounds to which it belongs, are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-methoxy-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O5S/c1-14-8-15(12,13)7-4-2-6(3-5-7)9(10)11/h2-5,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCCYNKVJANBQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methoxy-4-nitrobenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

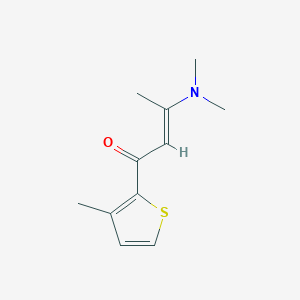

![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2770977.png)

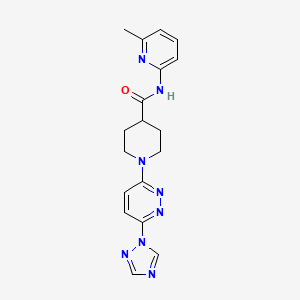

![2-[[5-[4-(Dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2770978.png)

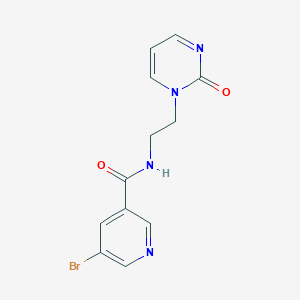

![Tert-butyl N-[2-(4-bromotriazol-2-yl)ethyl]carbamate](/img/structure/B2770980.png)

![1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole](/img/structure/B2770983.png)

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B2770986.png)

![ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2770994.png)

![Methyl 5-[(2-thienylcarbonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2770995.png)